molecular formula C21H26ClN5O4 B12792287 8-Chloro-5-methyl-11-(4-methylpiperazin-1-yl)-5H-pyrrolo(1,2-b)(1,2,5)benzotriazepine succinate CAS No. 79700-41-7

8-Chloro-5-methyl-11-(4-methylpiperazin-1-yl)-5H-pyrrolo(1,2-b)(1,2,5)benzotriazepine succinate

Cat. No.: B12792287
CAS No.: 79700-41-7
M. Wt: 447.9 g/mol
InChI Key: NDWPAMUUPQMZQZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-5-methyl-11-(4-methylpiperazin-1-yl)-5H-pyrrolo(1,2-b)(1,2,5)benzotriazepine succinate involves multiple steps, including the formation of the pyrrolo-benzotriazepine core and subsequent functionalization with a methylpiperazine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance production rates and reduce costs .

Chemical Reactions Analysis

Types of Reactions

8-chloro-5-methyl-11-(4-methylpiperazin-1-yl)-5H-pyrrolo(1,2-b)(1,2,5)benzotriazepine succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation .

Major Products

Major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

8-chloro-5-methyl-11-(4-methylpiperazin-1-yl)-5H-pyrrolo(1,2-b)(1,2,5)benzotriazepine succinate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 8-chloro-5-methyl-11-(4-methylpiperazin-1-yl)-5H-pyrrolo(1,2-b)(1,2,5)benzotriazepine succinate involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-5-methyl-11-(4-methylpiperazin-1-yl)-5H-pyrrolo(1,2-b)(1,2,5)benzotriazepine succinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

79700-41-7

Molecular Formula

C21H26ClN5O4

Molecular Weight

447.9 g/mol

IUPAC Name

butanedioic acid;7-chloro-10-methyl-4-(4-methylpiperazin-1-yl)pyrrolo[1,2-b][1,2,5]benzotriazepine

InChI

InChI=1S/C17H20ClN5.C4H6O4/c1-20-8-10-22(11-9-20)17-16-4-3-7-23(16)21(2)15-6-5-13(18)12-14(15)19-17;5-3(6)1-2-4(7)8/h3-7,12H,8-11H2,1-2H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

NDWPAMUUPQMZQZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)N(N4C2=CC=C4)C.C(CC(=O)O)C(=O)O

Origin of Product

United States

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